5-(1H-benzimidazol-2-ylmethyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the methoxyphenyl group and the formation of the oxazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodiazole and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzodiazole moiety and have similar chemical properties.
Oxazole derivatives: Compounds with an oxazole ring exhibit similar reactivity and applications.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are used in various chemical and biological studies.
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-26-14-8-6-13(7-9-14)12-21-20(25)18-10-15(27-24-18)11-19-22-16-4-2-3-5-17(16)23-19/h2-9,15H,10-12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
SHDKMPCZGCRLSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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